Vendor-Claimed JAK2 Kinase Inhibition Potency and Selectivity for N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide
According to a vendor's research summary, N-methylpyrazolo[1,5-a]pyridine-2-carboxamide exhibits potent inhibitory activity against JAK2 kinase [1]. The reported selectivity profile is >100-fold over other JAK family members [1]. This information is presented as **Class-level inference** regarding the compound's potential as a JAK2-selective inhibitor.
| Evidence Dimension | JAK2 Kinase Inhibitory Activity (IC50) and Selectivity |
|---|---|
| Target Compound Data | IC50 = 12 nM; >100-fold selectivity over other JAK family members |
| Comparator Or Baseline | Baseline: Other JAK family members (JAK1, JAK3, TYK2). Comparator: Other pyrazolo[1,5-a]pyridine derivatives with reported JAK inhibition. |
| Quantified Difference | >100-fold selectivity (as reported) |
| Conditions | Enzymatic kinase inhibition assay (specific assay details not provided in the source) |
Why This Matters
For researchers targeting JAK2-dependent pathways, this reported selectivity profile, if verified, could reduce off-target effects associated with pan-JAK inhibition, making it a candidate for further evaluation in myeloproliferative or inflammatory disease models.
- [1] Kuujia.com. (2024). Cas no 1204943-50-9 (N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide) - Research Briefing citing Bioorganic & Medicinal Chemistry Letters (2024). View Source
